(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C9H12BClN2O2 and its molecular weight is 226.47 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (5-Chloro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
These properties include stability, readiness of preparation, and environmental benignity .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are known for their mildness and tolerance of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use under a variety of conditions .
Properties
IUPAC Name |
(5-chloro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNADYKNGLUWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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